
(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in organic synthesis . The compound also contains a nitrophenyl group and a styrylsulfonyl group, which may contribute to its reactivity and potential bioactivity.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positioning and orientation of its functional groups. The nitro group is often reactive, and the piperazine ring can participate in various reactions .Aplicaciones Científicas De Investigación
Antibacterial Activities
(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine and its derivatives have been studied for their antibacterial properties. One study synthesized a range of derivatives and tested their effectiveness against various bacterial strains, including G.zeae, C.mandshurica, and F.oxysporum. The research demonstrated that certain derivatives exhibited significant antibacterial activities, suggesting potential for this compound in antibacterial applications (Wu Qi, 2014).
Inhibition of Cancer Cell Proliferation
Research has also explored the use of this compound derivatives as inhibitors of cancer cell proliferation. A study focused on the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives, evaluating their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This suggests a potential role for this compound in cancer therapy (C. Ananda Kumar et al., 2007).
Crystal Structure Analysis
Crystal structure analysis is another area of interest for this compound. Studies have been conducted to understand the molecular structure and properties of this compound and its derivatives. Such analyses are crucial for pharmaceutical development and material science applications (N. G. Deniz & C. Ibiş, 2009).
Antiplasmodial Activity
This compound derivatives have been identified as having activity against Plasmodium falciparum, the parasite responsible for malaria. This indicates potential use in the development of new antimalarial drugs (D. Martyn et al., 2010).
Synthesis for Antifungal Agents
This compound is an important intermediate in the synthesis of antifungal agents, particularly triazole medicines. This application highlights its significance in the pharmaceutical industry as a precursor to more complex therapeutic agents (Changmei Ke et al., 2010).
Anti-TMV and Antimicrobial Activities
A study on the derivatives of this compound doped with febuxostat revealed promising antiviral and antimicrobial activities. This finding opens up possibilities for its use in combating viral diseases and infections (R. C. Krishna Reddy et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-21(23)18-8-6-17(7-9-18)19-11-13-20(14-12-19)26(24,25)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJIQOBDLQMJU-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
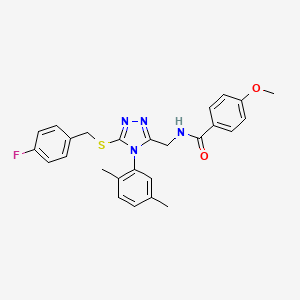
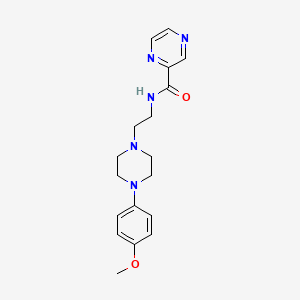
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)
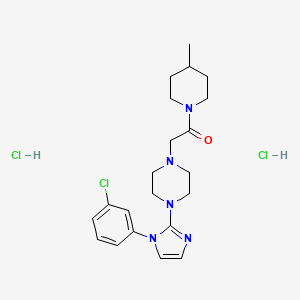
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
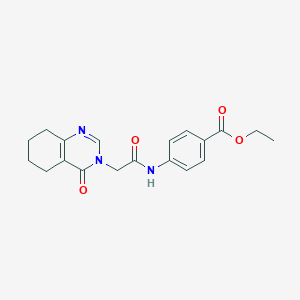
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
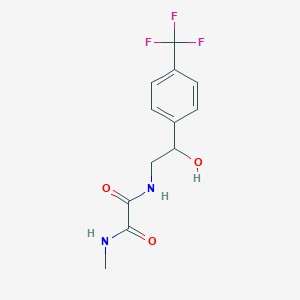
![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)